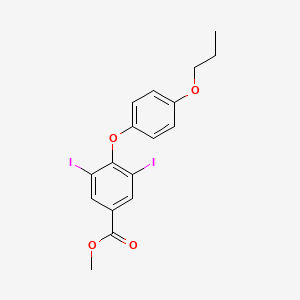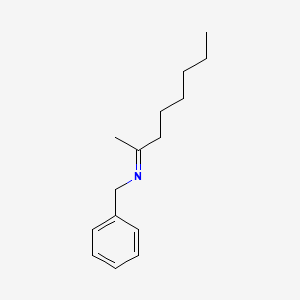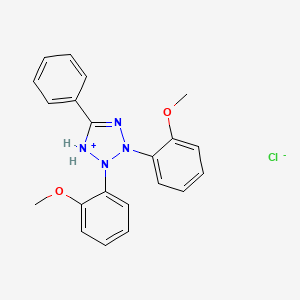![molecular formula C10H25NOSi B12560098 1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine CAS No. 179868-72-5](/img/structure/B12560098.png)
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine is an organic compound characterized by its unique structure, which includes a butoxy group, a methyl group, and a trimethylsilyl group attached to a methanamine backbone. This compound is a clear, colorless to light yellow liquid and is primarily used as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine typically involves the reaction of butylamine with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide. The overall reaction can be summarized as follows:
-
Reaction of Butylamine with Trimethylsilyl Chloride
Reagents: Butylamine, Trimethylsilyl Chloride, Sodium Hydroxide
Conditions: Room temperature, aqueous medium
Intermediate: N-Butyl-N-[(trimethylsilyl)methyl]amine
-
Methylation of the Intermediate
Reagents: Intermediate, Methyl Iodide
Conditions: Room temperature, organic solvent (e.g., chloroform)
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH.
化学反应分析
Types of Reactions
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or trimethylsilyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvent (e.g., ether), low temperature.
Substitution: Various nucleophiles (e.g., halides, amines); conditionsorganic solvent (e.g., dichloromethane), room temperature.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with different functional groups.
科学研究应用
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The butoxy and methyl groups contribute to its binding affinity and specificity towards target molecules.
相似化合物的比较
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine can be compared with other similar compounds, such as:
N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine: Similar structure but with a benzyl group instead of a butoxy group.
N-Benzyl-N-methoxymethyltrimethylsilylmethanamine: Contains a benzyl group and a methoxymethyl group.
1,1-Di-tert-butoxytrimethylamine: Features tert-butoxy groups instead of butoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
179868-72-5 |
|---|---|
分子式 |
C10H25NOSi |
分子量 |
203.40 g/mol |
IUPAC 名称 |
1-butoxy-N-methyl-N-(trimethylsilylmethyl)methanamine |
InChI |
InChI=1S/C10H25NOSi/c1-6-7-8-12-9-11(2)10-13(3,4)5/h6-10H2,1-5H3 |
InChI 键 |
LYVWKLWWTGNTKS-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCN(C)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)


![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)


![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)





